molecular formula C12H5Br4N B142638 1,3,6,8-Tetrabromocarbazole CAS No. 55119-09-0

1,3,6,8-Tetrabromocarbazole

Cat. No.: B142638
CAS No.: 55119-09-0
M. Wt: 482.79 g/mol
InChI Key: FNHISDQCWYSMTO-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole, characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8 on the carbazole ring. This compound belongs to the class of polyhalogenated carbazoles, which are known for their persistence in the environment and potential dioxin-like toxicity .

Mechanism of Action

Target of Action

1,3,6,8-Tetrabromocarbazole (1,3,6,8-TBCZ) is a type of halogenated carbazole, a new class of persistent organic pollutants with dioxin-like toxicity . The primary targets of 1,3,6,8-TBCZ are certain bacteria, specifically a strain identified as Achromobacter sp . This strain was found to effectively degrade 1,3,6,8-TBCZ .

Mode of Action

The Achromobacter sp. strain interacts with 1,3,6,8-TBCZ through a degradation process . During this process, 1,3,6,8-TBCZ is broken down into intermediate metabolites identified as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole .

Biochemical Pathways

The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain involves three main pathways: hydroxylation, debromination, and C-N bond cleavage . These pathways lead to the formation of the intermediate metabolites mentioned above .

Pharmacokinetics

strain can degrade 1 mg/L of 1,3,6,8-TBCZ in 7 days at pH 7.0 and 30°C with an 80% degradation rate .

Result of Action

The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain results in a significant reduction in the presence of this persistent organic pollutant . This suggests that the strain may contribute to the bioremediation of polyhalogenated carbazoles (PHCs) in contaminated environments .

Action Environment

The degradation of 1,3,6,8-TBCZ is influenced by several environmental factors. The process is most effective at a pH of 7.0 and a temperature of 30°C . Other factors such as the presence of other substances in the environment could also potentially influence the degradation process .

Biochemical Analysis

Biochemical Properties

1,3,6,8-Tetrabromocarbazole has been found to interact with various biomolecules. A strain of bacteria, Achromobacter sp., has been identified that can degrade this compound . The degradation process involves interactions with enzymes that result in the formation of intermediate metabolites such as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole .

Cellular Effects

It has been identified as an emerging contaminant that exerts angiogenic effects . This suggests that it may influence cell signaling pathways and gene expression related to angiogenesis .

Molecular Mechanism

It is known to undergo degradation through three pathways: hydroxylation, debromination, and C-N bond cleavage . These processes involve interactions with various biomolecules and may result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade over time. Achromobacter sp. was able to degrade 1 mg/L of this compound in 7 days at pH 7.0 and 30°C with an 80% degradation rate .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It has been shown to induce oxidative damage and apoptosis during the embryonic development of zebrafish .

Metabolic Pathways

This compound is involved in various metabolic pathways during its degradation. The intermediate metabolites produced during this process, such as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole, suggest that it interacts with enzymes involved in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetrabromocarbazole can be synthesized through the bromination of carbazole. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. For instance, carbazole can be reacted with bromine in the presence of a solvent like acetic acid or chloroform, and a catalyst such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetrabromocarbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,6,8-Tetrabromocarbazole has several applications in scientific research:

Comparison with Similar Compounds

1,3,6,8-Tetrabromocarbazole can be compared with other halogenated carbazoles:

Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct chemical and toxicological properties. Its persistence in the environment and potential for bioaccumulation make it a compound of significant interest in environmental and toxicological studies .

Properties

IUPAC Name

1,3,6,8-tetrabromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHISDQCWYSMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293246
Record name 1,3,6,8-tetrabromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55119-09-0
Record name 55119-09-0
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Record name 1,3,6,8-tetrabromocarbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,8-Tetrabromocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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